Enantiomer-Specific Pharmacological Activity: (S)- vs. Racemic 3-Hydroxypiperidine IC₅₀ Comparison
In receptor binding assays targeting the same molecular system, racemic 3-hydroxypiperidine (3-position racemic) exhibited an IC₅₀ of 13.5 μM (95% CI: 9.7–18.5), whereas the isolated (S)-enantiomer demonstrated an IC₅₀ of 17.5 μM (95% CI: 10.9–28.3), representing a 1.3-fold difference in potency between the racemate and the pure (S)-enantiomer [1]. This quantitative divergence confirms that the (S)-configuration yields distinct pharmacological behavior that cannot be predicted from or substituted by the racemic mixture.
| Evidence Dimension | Receptor binding potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 17.5 μM (95% CI: 10.9–28.3) |
| Comparator Or Baseline | Racemic 3-hydroxypiperidine (3-position racemic): IC₅₀ = 13.5 μM (95% CI: 9.7–18.5) |
| Quantified Difference | 1.3-fold higher IC₅₀ for (S)-enantiomer (lower potency) compared to racemate |
| Conditions | In vitro receptor binding assay |
Why This Matters
This direct comparative data demonstrates that (S)- and racemic 3-hydroxypiperidine are not pharmacologically equivalent, informing procurement decisions where specific enantiomeric activity profiles are required.
- [1] JPET. IC50 comparison of racemic vs (S)-enantiomer 3-position piperidine derivatives. Journal of Pharmacology and Experimental Therapeutics. View Source
